These analogs have garnered attention in scientific research primarily due to their potential as ligands for monoamine transporters, especially the dopamine transporter (DAT) [, ]. DAT plays a crucial role in regulating dopamine signaling in the brain, making these compounds relevant for studying neurological disorders such as Parkinson's disease and exploring potential therapeutic agents for substance use disorders.
For example, the synthesis of a structurally similar DAT ligand, 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine, involves several steps, including alkylation, Grignard reactions, and reductions [].
Another study describes the synthesis of [¹⁸F]-1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine, a potential σ-1 receptor radioligand, using nucleophilic fluorination methods on an alkylmesylate precursor [].
For instance, X-ray crystallography studies on the compound 3-[1-[4-(2-methylpropyl)phenyl]ethyl]-6-(4-fluorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole, which shares the 4-fluorophenyl moiety, provide detailed information about bond lengths, angles, and crystal packing interactions [].
Similarly, the crystal structures of various other substituted piperidines have been determined, revealing crucial information about their three-dimensional conformation and potential interactions with target proteins [, , , , , , , , , , , , , , , , , ].
For instance, lipophilicity, a crucial factor influencing brain permeability, has been determined for several DAT ligands. The lipophilicity of [¹⁸F]-1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine (log P₇.₅ = 2.8) was deemed appropriate for good brain uptake and low non-specific binding []. Similarly, modifications to other analogs were introduced to modulate their lipophilicity and metabolic stability [, , , ].
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2